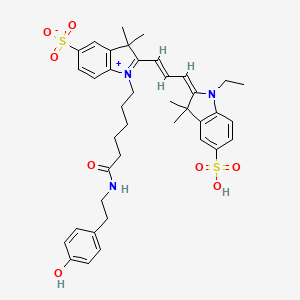
花青3酪胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine 3 Tyramide, also known as Tyramide-Cy3, is an orange fluorescent dye . It is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .
Synthesis Analysis
Cyanine 3 Tyramide is widely used for tyramide signal amplification (TSA) in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . HRP catalyzes the localized deposition of multiple tyramide molecules, a process known as catalyzed reporter deposition (CARD), binding the fluorescein tyramide to adjacent tyrosines to enhance the fluorescent signal .
Chemical Reactions Analysis
Cyanine 3 Tyramide is used as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition . This is a signal amplification technique used in immunoassay and in situ hybridization of nucleic acids .
Physical And Chemical Properties Analysis
Cyanine 3 Tyramide is known for its good photophysical properties, excellent biocompatibility, and low toxicity to biological systems . It is an orange fluorescent reagent that can be detected by microscopy at the excitation and emission wavelengths of 550 nm/570 nm .
科学研究应用
Near-Infrared Photocatalysis
Cyanines, including Cyanine 3 Tyramide, are often selected for applications like fluorescent probes, phototherapy, and photovoltaics . They are easily accessible and highly tunable . Cyanines are used in near-infrared light photocatalysis, which is a powerful method to promote transformations induced by light as a source of renewable energy . The irradiation is compatible with biological tissues and guarantees the safety of the operator .
Organic Synthesis
Cyanine 3 Tyramide can be used in organic synthesis . The excited photocatalyst can promote either a single electron transfer (SET) or an energy transfer (EnT) to a substrate . This concept has been developed based on photocatalysis .
Photopolymerization
Cyanine 3 Tyramide is used in photopolymerization . The light penetration required for scale-up procedures or photopolymerization is higher with a longer light wavelength like near-infrared (NIR) light .
Life-Science Applications
Cyanine 3 Tyramide is used in life-science applications . The NIR-light is biocompatible since the biological tissue does not absorb NIR-photons resulting in a non-damageable irradiation .
Tyramide Signal Amplification (TSA)
Cyanine 3 Tyramide is an orange fluorescent reagent widely used for tyramide signal amplification (TSA) in Immunohistochemistry (IHC), Immunocytochemistry (ICC), Fluorescence In Situ Hybridization (FISH), and multicolor FISH . Horseradish peroxidase (HRP) catalyzes localized deposition of multiple tyramide molecules (catalyzed reporter deposition, CARD), binding the fluorescein tyramide to adjacent tyrosines to enhance the fluorescent signal .
Enzyme-Linked Immunodetection
Cyanine 3 Tyramide is used in enzyme-linked immunodetection . It is a key technique used to enhance the immunohistochemical detection of protein, mRNA, and other molecular species . Tyramide signal amplification (TSA) is based on a catalytic reporter deposit in close vicinity to the epitope of interest .
作用机制
Target of Action
Cyanine 3 Tyramide is primarily used in Tyramide Signal Amplification (TSA) systems . The primary targets of Cyanine 3 Tyramide are proteins or nucleic acids that are being detected in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH . These targets play a crucial role in various biological research fields, allowing for the detection of previously undetectable levels of protein or nucleic acid .
Mode of Action
Cyanine 3 Tyramide works by interacting with its targets through a process called Catalyzed Reporter Deposition (CARD) . In this process, horseradish peroxidase (HRP) catalyzes the localized deposition of multiple tyramide molecules . The fluorescein tyramide binds to adjacent tyrosines, enhancing the fluorescent signal .
Biochemical Pathways
The biochemical pathway involved in the action of Cyanine 3 Tyramide is the HRP-catalyzed deposition of tyramide molecules . This process results in the amplification of the fluorescent signal, allowing for the detection of low-abundance targets in various applications .
Pharmacokinetics
For instance, it is soluble up to 16 mM in DMSO .
Result of Action
The result of Cyanine 3 Tyramide’s action is the enhanced detection of target proteins or nucleic acids in various applications . By amplifying the fluorescent signal, it allows researchers to detect targets that may have previously been undetectable .
未来方向
Cyanine 3 Tyramide is expected to continue being used in various fields such as medicine, genetics, and environment due to its advantages. It is particularly useful in the fields of life sciences such as fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection .
Relevant Papers
Several papers have been published on Cyanine 3 Tyramide. For instance, a paper titled “Sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ terminally-labeled single-stranded DNA” provides a comprehensive map of the sequence‐dependence of Cy3 and Cy5 dyes in 3ʹ‐fluorescently labeled single-stranded DNA . Another paper titled “Recent advances in bioprobes and biolabels based on cyanine dyes” discusses the widespread application of bioprobes in various fields due to the advantages of cyanine dye .
属性
IUPAC Name |
2-[(E,3E)-3-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)prop-1-enyl]-1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethylindol-1-ium-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H47N3O8S2/c1-6-41-33-20-18-29(51(45,46)47)25-31(33)38(2,3)35(41)11-10-12-36-39(4,5)32-26-30(52(48,49)50)19-21-34(32)42(36)24-9-7-8-13-37(44)40-23-22-27-14-16-28(43)17-15-27/h10-12,14-21,25-26H,6-9,13,22-24H2,1-5H3,(H3-,40,43,44,45,46,47,48,49,50) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXIOSIRIWBDIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)O)C(/C1=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H47N3O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-fluorophenyl)-3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2371716.png)
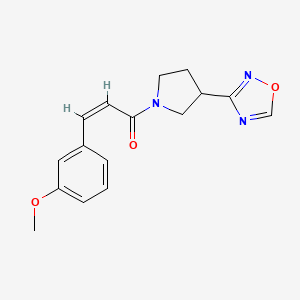

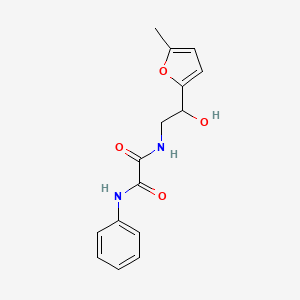
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2371723.png)
![N-benzyl-4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N-methylbenzenesulfonamide](/img/structure/B2371724.png)
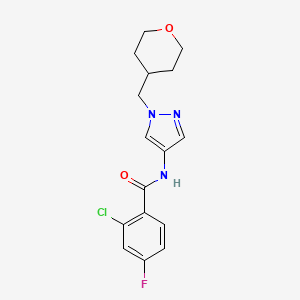
![6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2371727.png)
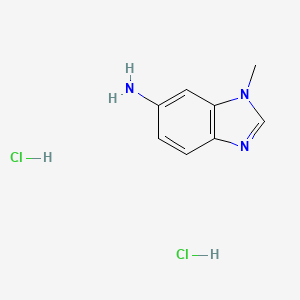
![N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2371732.png)
![3-[2-[(E)-2-Cyano-3-oxo-3-(propylamino)prop-1-enyl]phenoxy]propanoic acid](/img/structure/B2371733.png)
![isobutyl 2-amino-1-(4-sulfamoylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2371736.png)

![2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2371739.png)